molecular formula C15H20BNO3 B1427377 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one CAS No. 1220696-38-7

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Cat. No. B1427377
M. Wt: 273.14 g/mol
InChI Key: IGFPFGIDECTAJQ-UHFFFAOYSA-N
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Description

“1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one” is a chemical compound . It is also known as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . The empirical formula of this compound is C10H17BN2O2 .


Chemical Reactions Analysis

This compound can be used for Suzuki-Miyaura cross-coupling reactions . It can also participate in transesterification reactions .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 59-64 °C . Its molecular weight is 208.07 .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound, as a boric acid ester intermediate with benzene rings, has been synthesized and structurally analyzed. The synthesis involves a three-step substitution reaction, and the structures are confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT) show that the molecular structures are consistent with the crystal structures obtained through X-ray diffraction. Furthermore, the molecular electrostatic potential and frontier molecular orbitals are investigated, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Vibrational Properties and Spectroscopy

  • The title compound and its derivatives have been synthesized and characterized by spectroscopy (FT-IR, NMR, and MS). Single crystal X-ray diffraction confirms their structures, and DFT calculations are used for comparative analysis of spectroscopic data (UV-Visible, NMR), geometrical parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and natural bond orbital (NBO) analysis. This provides valuable insight into the vibrational properties and spectroscopic behavior of these compounds (Wu et al., 2021).

Application in Fluorescent Probes

  • This compound has been used in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. The process involves electrophilic substitution reaction, Vilsmeier reaction, bromination reaction, and coupling reaction with Bis(pinacolato) diboron from Carbazole. This results in a novel near-infrared fluorescence probe of carbazole borate ester including indole, characterized by NMR and IR, indicating potential applications in the development of new fluorescent probes (You-min, 2014).

Synthesis of Biologically Active Compounds

  • The compound has been utilized in the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This demonstrates its potential as a building block for synthesizing silicon-based drugs and odorants, showing its versatility in organic synthesis and potential pharmaceutical applications (Büttner et al., 2007).

Antibacterial, Antifungal, and Anti-tubercular Agents

  • Derivatives of the title compound have been synthesized and screened for anti-bacterial, anti-fungal, and anti-tubercular activity. This highlights its role in the development of new therapeutic agents, particularly in the treatment of various infectious diseases (Akhaja & Raval, 2012).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-13(18)17(12)5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFPFGIDECTAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729378
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

CAS RN

1220696-38-7
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FT Hong, MH Norman, KS Ashton… - Journal of Medicinal …, 2014 - ACS Publications
Structure–activity relationship investigations conducted at the 5-position of the N-pyridine ring of a series of N-arylsulfonyl-N′-2-pyridinyl-piperazines led to the identification of a novel …
Number of citations: 13 pubs.acs.org

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